d[Leu4,Dab8]VP -

d[Leu4,Dab8]VP

Catalog Number: EVT-10979897
CAS Number:
Molecular Formula: C45H63N11O11S2
Molecular Weight: 998.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound d[Leu4,Dab8]VP, a modified analog of vasopressin, is designed to selectively activate vasopressin receptors, particularly the V1b receptor subtype. This compound is part of a series of analogs developed to enhance selectivity and efficacy for therapeutic applications, especially in rodent models. The modifications at positions 4 and 8 of the vasopressin structure are crucial for its receptor binding and biological activity.

Source

The synthesis and characterization of d[Leu4,Dab8]VP were reported in scientific literature focused on peptide chemistry and pharmacology. Notably, research has emphasized modifications to the deamino-Cys1-arginine vasopressin structure to improve receptor selectivity and binding affinity in various species, including humans and rodents .

Classification

d[Leu4,Dab8]VP is classified as a peptide hormone analog. It falls within the broader category of vasopressin analogs, which are used in pharmacological studies to investigate receptor functions and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of d[Leu4,Dab8]VP involves solid-phase peptide synthesis techniques, a common method for producing peptide analogs. This approach allows for the stepwise addition of amino acids to form the desired peptide sequence while facilitating modifications at specific positions.

Technical Details

  1. Starting Material: The synthesis begins with deamino-Cys1-arginine vasopressin as a template.
  2. Modification: At position 4, leucine is introduced, while at position 8, diaminobutyric acid is incorporated. These modifications are critical for enhancing selectivity towards the V1b receptor.
  3. Purification: Post-synthesis, the crude product undergoes purification through high-performance liquid chromatography (HPLC) to isolate the desired peptide with high purity.
Molecular Structure Analysis

Structure

The molecular structure of d[Leu4,Dab8]VP consists of a modified peptide chain with specific amino acid substitutions that alter its interaction with vasopressin receptors. The structural formula can be represented as follows:

  • Amino Acid Sequence: H-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2
  • Modifications: Leucine at position 4 and diaminobutyric acid at position 8.

Data

  • Molecular Weight: Approximately 1,200 Da.
  • 3D Structure: The spatial arrangement of atoms can be modeled using computational chemistry tools to predict its interaction with target receptors.
Chemical Reactions Analysis

Reactions

d[Leu4,Dab8]VP primarily engages in receptor-mediated signaling pathways upon binding to vasopressin receptors. The compound acts as an agonist, initiating downstream signaling cascades that affect various physiological processes.

Technical Details

  1. Binding Affinity: Studies demonstrate high nanomolar affinity for V1b receptors in rat models.
  2. Signal Transduction: Activation leads to phospholipase C activation and subsequent intracellular calcium mobilization.
Mechanism of Action

Process

The mechanism of action for d[Leu4,Dab8]VP involves its binding to V1b receptors located on cell membranes. Upon binding:

  1. Receptor Activation: The conformational change in the receptor initiates intracellular signaling.
  2. Second Messenger Systems: Activation of phospholipase C results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium levels.

Data

Experimental data indicate that d[Leu4,Dab8]VP demonstrates full agonistic activity in cell lines transfected with V1b receptors, confirming its efficacy in activating this pathway .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and organic solvents, facilitating various experimental applications.

Chemical Properties

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values can influence its ionization state and solubility profile.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of d[Leu4,Dab8]VP during synthesis.

Applications

Scientific Uses

d[Leu4,Dab8]VP is primarily utilized in pharmacological research to study vasopressin receptor functions and their implications in various physiological processes such as blood pressure regulation, water retention, and stress response mechanisms. Its selective action makes it a valuable tool for:

  • Investigating potential therapeutic targets for disorders related to vasopressin dysregulation.
  • Developing new treatments for conditions such as diabetes insipidus or certain types of hypertension.
Receptor Pharmacology and Selectivity Profiling

Agonist Specificity for Vasopressin V1b Receptor Subtype

d[Leu⁴,Dab⁸]arginine vasopressin (d[Leu⁴,Dab⁸]VP) is a synthetic peptide agonist engineered for high specificity toward the vasopressin V1b receptor subtype. Derived from structural modifications of deamino-[Cys¹]arginine vasopressin, this compound incorporates a leucine residue at position 4 and diaminobutyric acid at position 8. These alterations confer potent and selective activation of the V1b receptor, which is natively involved in corticotropin (ACTH) release, pancreatic hormone secretion, and stress responses. Functional assays in Chinese hamster ovary cells expressing rat V1b receptors confirmed that d[Leu⁴,Dab⁸]VP acts as a full agonist, inducing robust phospholipase C activation and intracellular calcium mobilization comparable to native arginine vasopressin but without significant cross-activation of other vasopressin or oxytocin receptor subtypes [1] [2].

In rodent models, d[Leu⁴,Dab⁸]VP effectively stimulated ACTH secretion from pituitary cells and enhanced insulin release from perfused rat pancreata at nanomolar concentrations. This specificity makes it a critical tool for isolating V1b-mediated physiological effects from those orchestrated by V1a (vascular), V2 (renal), or oxytocin receptors [2] [5].

Binding Affinity Comparison Across Rat Vasopressin/Oxytocin Receptor Isoforms

The binding affinity profile of d[Leu⁴,Dab⁸]VP was systematically evaluated against rat vasopressin and oxytocin receptor isoforms using radioligand displacement assays. The compound exhibited high affinity for the V1b receptor (half-maximal inhibitory concentration [IC₅₀] = 41 nM), with markedly reduced affinity for other subtypes:

  • V1a receptor: ~10-fold lower affinity than V1b
  • V2 receptor: Minimal interaction
  • Oxytocin receptor: Negligible binding [1] [8]

Table 1: Binding Affinities of d[Leu⁴,Dab⁸]VP for Rat Vasopressin/Oxytocin Receptors

Receptor SubtypeIC₅₀ (nM)Selectivity Ratio (V1b vs. Other Subtypes)
V1b411 (Reference)
V1a481~12-fold lower affinity
V2>1000>24-fold lower affinity
Oxytocin>1000>24-fold lower affinity

This selectivity was further validated in functional studies. While d[Leu⁴,Dab⁸]VP potently activated V1b-mediated MAPK phosphorylation, it showed negligible activity in rat vasopressor (V1a-dominated) or antidiuretic (V2-dominated) assays even at micromolar concentrations [1] [2].

Mechanisms of V1b Selectivity Over V1a, V2, and Oxytocin Receptors

The molecular basis for d[Leu⁴,Dab⁸]VP's V1b selectivity arises from strategic substitutions in the conserved arginine vasopressin scaffold:

  • Position 4 (Leucine): The leucine substitution creates steric and hydrophobic interactions with transmembrane helices in the V1b receptor ligand-binding pocket. This contrasts with V1a receptors, where bulkier residues impair binding, and V2 receptors, which favor hydrophilic residues at this position [1] [6].

  • Position 8 (Diaminobutyric Acid): The truncated Dab⁸ side chain reduces hydrogen bonding capacity compared to native arginine. This is critical for avoiding V2 receptor activation, which requires a cationic residue (e.g., arginine or lysine) for Gs-protein coupling and antidiuretic responses. Dab⁸ also diminishes oxytocin receptor affinity by disrupting key interactions with glutamine residues in its binding site [1] [8].

  • Receptor Conformational Dynamics: Molecular dynamics simulations reveal that d[Leu⁴,Dab⁸]VP stabilizes a unique V1b receptor conformation involving transmembrane domains 3 and 7. This conformation facilitates selective recruitment of Gq/11 proteins and subsequent phospholipase C-β activation, while sterically hindering coupling to Gs (V2) or Gi (oxytocin receptor) pathways [2] [6].

Species-Dependent Selectivity Profiles: Human vs. Rat V1b Receptors

d[Leu⁴,Dab⁸]VP exhibits pronounced species-dependent selectivity, with higher potency for rodent V1b receptors than human isoforms. Binding studies demonstrated:

  • Rat V1b: IC₅₀ = 41 nM
  • Human V1b: IC₅₀ = 430 nM (10-fold lower affinity) [1] [6]

Table 2: Species Selectivity of d[Leu⁴,Dab⁸]VP

Receptor OriginBinding Affinity (IC₅₀, nM)Functional Activity (EC₅₀, nM)
Rat V1b4118
Human V1b430210
Mouse V1b5525

This divergence arises from sequence variations in extracellular loop 2 and transmembrane helix 7. Rat V1b receptors possess a unique aspartate residue (Asp²⁹⁸) that forms a salt bridge with Dab⁸, enhancing ligand stability. Human V1b receptors lack this residue, resulting in weaker peptide-receptor anchoring [1] [6].

Notably, d[Leu⁴,Lys⁸]VP—an analog with lysine at position 8—shows reversed species selectivity (higher affinity for human V1b). This underscores how minor residue alterations at position 8 can dramatically shift species preference. Despite lower human V1b affinity, d[Leu⁴,Dab⁸]VP retains full agonist efficacy in human receptor internalization assays, making it valuable for cross-species mechanistic studies [2] [6].

Key Advances Enabled by d[Leu⁴,Dab⁸]VP:

  • Clarification of V1b receptor contributions to stress-axis activation in rodents [2]
  • Dissection of V1b-mediated insulin/glucagon secretion in pancreatic islets [5]
  • Validation of V1b-specific signaling pathways without V2 or oxytocin receptor confounds [1]

Properties

Product Name

d[Leu4,Dab8]VP

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxobutan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C45H63N11O11S2

Molecular Weight

998.2 g/mol

InChI

InChI=1S/C45H63N11O11S2/c1-25(2)19-30-40(62)54-33(22-36(47)58)43(65)55-34(45(67)56-17-6-9-35(56)44(66)51-29(14-16-46)39(61)49-23-37(48)59)24-69-68-18-15-38(60)50-31(21-27-10-12-28(57)13-11-27)41(63)53-32(42(64)52-30)20-26-7-4-3-5-8-26/h3-5,7-8,10-13,25,29-35,57H,6,9,14-24,46H2,1-2H3,(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,64)(H,53,63)(H,54,62)(H,55,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

VIYXBPSZIAMFAA-POFDKVPJSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCN)C(=O)NCC(=O)N)CC(=O)N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCN)C(=O)NCC(=O)N)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.